4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a quinoline moiety, and a benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized via a metal-free one-flask synthesis involving α,β-unsaturated carbonyl substrates . The quinoline moiety can be introduced through a cyclization reaction, and the final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and quinoline moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The sulfonamide group enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and quinoline moiety allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-6-9-17(10-7-15)28(25,26)22-16-8-5-14-3-1-11-23(18(14)13-16)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSAVAGKRRHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.